Dihydropteroate Synthetase vs. Carbonic Anhydrase Inhibition
4-Amino-N-ethyl-2-methoxybenzene-1-sulfonamide is reported to act as a competitive inhibitor of dihydropteroate synthetase, a key enzyme in bacterial folic acid synthesis . In contrast, the structurally similar analog 4-amino-N-(2-methoxyethyl)benzenesulfonamide (CAS: 328062-38-0) is primarily described as an inhibitor of carbonic anhydrases . This divergence in primary target mechanism suggests that the specific N-alkyl substitution (ethyl vs. methoxyethyl) can dictate the predominant enzyme target, a critical consideration for experimental design.
| Evidence Dimension | Primary Reported Mechanism of Action |
|---|---|
| Target Compound Data | Competitive inhibition of dihydropteroate synthetase |
| Comparator Or Baseline | 4-amino-N-(2-methoxyethyl)benzenesulfonamide: Inhibition of carbonic anhydrase |
| Quantified Difference | Qualitative difference in primary target |
| Conditions | In vitro enzyme assays (class-level inference) |
Why This Matters
This mechanistic distinction is critical for researchers selecting a sulfonamide for specific pathway inhibition studies, as the choice of N-substituent can determine whether the compound primarily targets folate biosynthesis or pH regulation.
